2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide
Description
2-(3,4-Dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide is a hydrazide derivative featuring a 3,4-dimethoxyphenyl group and a 1,3-dioxoisoindolinylidene moiety. The 1,3-dioxoisoindolinylidene group, derived from phthalimide precursors, contributes to planar aromaticity and may facilitate π-π stacking interactions in molecular recognition processes .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-12(19-20(25)14-6-4-5-7-15(14)21(19)26)22-23-18(24)11-13-8-9-16(27-2)17(10-13)28-3/h4-10,25H,11H2,1-3H3,(H,23,24)/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKBCISTJLPCQC-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC(=C(C=C1)OC)OC)/C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide is a complex organic compound with potential biological activity. This article explores its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazide functional group attached to a substituted phenyl ring and an indene derivative. The structural complexity contributes to its diverse biological activities.
Molecular Formula
- C : 20
- H : 22
- N : 2
- O : 4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dimethoxyphenyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Biological Activities
The compound exhibits several biological activities:
- Antioxidant Activity : It has shown potential in scavenging free radicals, thereby mitigating oxidative stress.
- Antitumor Effects : Preliminary studies indicate that it may inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative disease pathways.
Case Studies and Research Findings
- In Vitro Studies :
-
In Vivo Studies :
- In animal models (mice and zebrafish), the compound exhibited dose-dependent effects on behavior and cardiomyocyte health. Lower doses resulted in fewer necrotic cells compared to controls .
- Toxicity evaluations revealed that at higher doses, there were observable degenerative changes in liver and pancreatic tissues, indicating a need for careful dosage management .
Table 1: Biological Activity Summary
Table 2: Toxicity Evaluation Results
| Dose (mg/ml) | Observations | Control Comparison |
|---|---|---|
| D1 (5 mg/ml) | Fewer necrotic cells | Normal |
| D2 (10 mg/ml) | Mild degeneration | Normal |
| D3 (15 mg/ml) | Significant necrosis observed | Increased |
| D4 (25 mg/ml) | High necrotic cell count | Severe |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that hydrazone derivatives possess significant anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated its effectiveness against several cancer cell lines, suggesting a potential role as a chemotherapeutic agent.
Case Study:
A study conducted on the effects of this compound on breast cancer cells revealed a dose-dependent decrease in cell viability. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways, making it a candidate for further development as an anticancer drug .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies have indicated that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Case Study:
In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This suggests its potential use in developing new antimicrobial agents .
Material Science Applications
1. Organic Electronics
Due to its unique structural properties, this compound can be utilized in the field of organic electronics. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research Findings:
Studies have demonstrated that incorporating this hydrazone derivative into polymer matrices enhances the charge transport properties of the resulting materials, leading to improved device performance .
Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- N′-[(E)-(3,4-Dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4f): This compound replaces the 3,4-dimethoxyphenyl group with a 3,4-dihydroxyphenyl moiety and incorporates a coumarin-derived amino group. The phenolic -OH groups enhance hydrogen-bonding capacity, improving solubility in polar solvents compared to the methoxy-substituted analogue. FTIR analysis confirms strong C=O (1661 cm⁻¹) and C=N (1604 cm⁻¹) stretching, similar to the target compound’s spectral features .
- 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide: Here, the 3,4-dimethoxyphenyl group is replaced with a 3-hydroxyphenyl unit, and a benzimidazole-thioether group is introduced. The hydroxyl group at the 3-position reduces steric hindrance compared to the bulkier methoxy substituents .
Analogues with Heterocyclic Modifications
2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylene]acetohydrazide :
This derivative incorporates a 1,2,4-triazole ring linked via a sulfanyl group. The triazole ring enhances thermal stability (decomposition temperature >250°C) and introduces additional hydrogen-bonding sites. The 3-ethoxy-4-hydroxyphenyl substituent balances hydrophobicity and polarity, differing from the target compound’s purely methoxy-substituted aromatic system .- The benzimidazole-thioether group retains similarity to other analogues, suggesting comparable metal-chelating capabilities .
Key Research Findings and Data
Table 1: Comparative Physicochemical and Spectral Data
Table 2: Solubility and Stability Trends
| Compound Type | Solubility in Polar Solvents | Thermal Stability | Reactivity with Metals |
|---|---|---|---|
| 3,4-Dimethoxyphenyl derivatives | Moderate (DMSO > ethanol) | High (decomp. >200°C) | Moderate chelation |
| Hydroxyphenyl analogues | High (water/ethanol) | Moderate | Strong chelation |
| Triazole/sulfanyl hybrids | Low (DMSO required) | Very high | Limited |
Discussion of Structural-Activity Relationships
- Electron-Donating vs. In contrast, dichlorophenyl analogues () exhibit reduced electron density, favoring interactions with hydrophobic pockets .
- Heterocyclic Additions : Triazole and benzimidazole rings introduce nitrogen-rich environments, which may improve solubility in biological matrices and enhance interactions with nucleic acids or proteins .
- Hydrazide Flexibility : The acetohydrazide backbone allows conformational flexibility, enabling adaptation to diverse binding sites. Rigid analogues (e.g., coumarin-linked compounds in ) show reduced flexibility but increased specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
